molecular formula C18H22O3 B14610087 1,3-Dihydroxyestra-1,3,5(10)-trien-17-one CAS No. 60966-54-3

1,3-Dihydroxyestra-1,3,5(10)-trien-17-one

Cat. No.: B14610087
CAS No.: 60966-54-3
M. Wt: 286.4 g/mol
InChI Key: FDTPYROSMUKXFK-COJSNBRMSA-N
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Description

1,3-Dihydroxyestra-1,3,5(10)-trien-17-one is a compound belonging to the class of estrogens, which are steroid hormones. This compound is structurally related to estradiol, one of the primary female sex hormones. It plays a significant role in various biological processes, including the regulation of the menstrual cycle and reproductive system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydroxyestra-1,3,5(10)-trien-17-one typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of estrone or estradiol under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the selective introduction of hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This process often includes purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxyestra-1,3,5(10)-trien-17-one can undergo various chemical reactions, including:

    Oxidation: Conversion to ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1,3-Dihydroxyestra-1,3,5(10)-trien-17-one has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in cellular signaling and hormone regulation.

    Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1,3-Dihydroxyestra-1,3,5(10)-trien-17-one involves binding to estrogen receptors in target cells. This binding activates specific signaling pathways that regulate gene expression and cellular functions. The molecular targets include estrogen receptor alpha and beta, which are involved in various physiological processes.

Comparison with Similar Compounds

1,3-Dihydroxyestra-1,3,5(10)-trien-17-one can be compared with other similar compounds such as estradiol, estrone, and estriol These compounds share a similar steroidal structure but differ in the number and position of hydroxyl groups

List of Similar Compounds

  • Estradiol
  • Estrone
  • Estriol

Properties

CAS No.

60966-54-3

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-1,3-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H22O3/c1-18-7-6-13-12(14(18)4-5-16(18)21)3-2-10-8-11(19)9-15(20)17(10)13/h8-9,12-14,19-20H,2-7H2,1H3/t12-,13+,14+,18+/m1/s1

InChI Key

FDTPYROSMUKXFK-COJSNBRMSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4)O)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4)O)O

Origin of Product

United States

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